molecular formula C19H18ClN3O2 B7690833 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

Cat. No. B7690833
M. Wt: 355.8 g/mol
InChI Key: NAVWDTRCAYBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as a chemical probe, which is a small molecule that is used to investigate biological processes by selectively binding to a specific target molecule.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves the selective binding to a specific protein target. This binding can either activate or inhibit the function of the target protein, depending on the specific biological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide are dependent on the specific protein target being studied. This compound has been shown to affect various cellular processes, including cell signaling, gene expression, and protein function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide as a chemical probe is its selectivity for a specific protein target. This allows researchers to study the function and regulation of this protein in a specific biological process. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences in cells and tissues.

Future Directions

There are several future directions for the use of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in scientific research. One potential direction is the development of more selective chemical probes that can target specific protein isoforms or splice variants. Another direction is the use of this compound in drug discovery and development, as it has been shown to have potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other chemical probes or drugs could lead to the development of more effective treatments for complex diseases.

Synthesis Methods

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of the 2-chlorophenyl-1,2,4-oxadiazole intermediate, which is then reacted with m-toluidine to form the final product.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively used in scientific research as a chemical probe to investigate various biological processes. This compound has been shown to selectively bind to a specific protein target, which allows researchers to study the function and regulation of this protein in cells and tissues.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-6-4-7-14(12-13)21-17(24)10-5-11-18-22-19(23-25-18)15-8-2-3-9-16(15)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVWDTRCAYBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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